1-Boc-3-carboxymethylindole

Description

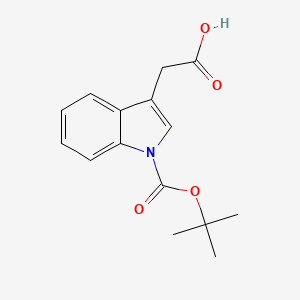

Structure

3D Structure

Properties

IUPAC Name |

2-[1-[(2-methylpropan-2-yl)oxycarbonyl]indol-3-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO4/c1-15(2,3)20-14(19)16-9-10(8-13(17)18)11-6-4-5-7-12(11)16/h4-7,9H,8H2,1-3H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRZTWLIBIMXVMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00448948 | |

| Record name | 1-BOC-3-CARBOXYMETHYLINDOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00448948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128550-08-3 | |

| Record name | 1-BOC-3-CARBOXYMETHYLINDOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00448948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of 1-Boc-3-carboxymethylindole

For Distribution to Researchers, Scientists, and Drug Development Professionals

Introduction: Bridging a Knowledge Gap in Indole Chemistry

1-Boc-3-carboxymethylindole, also known as N-Boc-indole-3-acetic acid, is a protected derivative of the well-known phytohormone indole-3-acetic acid (IAA). The introduction of the tert-butoxycarbonyl (Boc) protecting group at the N1 position of the indole ring is a critical strategic maneuver in organic synthesis. This modification prevents unwanted side reactions at the indole nitrogen, thereby enabling selective functionalization of other parts of the molecule, particularly the carboxylic acid moiety. Despite its synthetic utility, a comprehensive, consolidated guide on the specific physicochemical properties of this compound is notably absent in readily accessible scientific literature.

This technical guide aims to fill this void by providing a detailed analysis of its core physicochemical properties. In the absence of extensive empirical data for the N-Boc protected form, we will leverage the well-documented properties of the parent compound, indole-3-acetic acid (IAA), as a foundational reference. By applying established principles of physical organic chemistry, we will project the anticipated impact of the N-Boc group on these characteristics. This document is designed to be a practical resource, furnishing researchers with not only synthesized data and theoretical insights but also with robust, field-proven experimental protocols for in-house validation.

I. Core Molecular and Physical Attributes

The primary identity of a compound is rooted in its fundamental molecular and physical characteristics. These parameters are the bedrock for all subsequent experimental work, from reaction stoichiometry to formulation development.

Structural and Molecular Identity

The addition of the Boc group significantly increases the molecular weight and alters the electronic landscape of the indole ring compared to IAA.

| Property | Indole-3-acetic acid (IAA) | This compound (Predicted) | Justification for Prediction |

| Molecular Formula | C₁₀H₉NO₂ | C₁₅H₁₇NO₄ | Addition of C₅H₈O₂ from the Boc group. |

| Molecular Weight | 175.18 g/mol [1] | 275.30 g/mol | Sum of IAA (175.18) and Boc group (C₅H₈O₂ ≈ 100.12). |

| CAS Number | 87-51-4[2][3] | Not readily available | Specific derivative may not be widely registered. |

| Appearance | Colorless to pale yellow or light pink crystalline solid[4][5] | Expected to be a white to off-white solid | The chromophore is largely unchanged; purification often yields colorless solids. |

Thermal Properties: The Impact of Intermolecular Forces

The melting point is a crucial indicator of molecular packing and the strength of intermolecular forces. The substitution of the N-H proton with a bulky, non-hydrogen bonding Boc group is expected to have a pronounced effect.

| Property | Indole-3-acetic acid (IAA) | This compound (Predicted) | Justification for Prediction |

| Melting Point | 165-170 °C[2][3] | Lower than IAA | The N-H of IAA participates in strong intermolecular hydrogen bonding, contributing to a high melting point. The bulky Boc group disrupts this H-bonding network, and despite the increased molecular weight, the melting point is expected to decrease. |

II. Solubility Profile and Acidity

The solubility and acidity (pKa) of a molecule are paramount in drug development, dictating its absorption, distribution, metabolism, and excretion (ADME) properties.

Solubility

The introduction of the lipophilic tert-butyl group is the dominant factor influencing the solubility profile.

| Solvent | Indole-3-acetic acid (IAA) Solubility | This compound (Predicted) Solubility | Rationale |

| Water | Insoluble/Slightly soluble (1.5 mg/mL)[1][3] | Decreased | The large, nonpolar tert-butyl group significantly increases the molecule's hydrophobicity. |

| Polar Organic Solvents (Ethanol, Methanol, DMSO) | Soluble (e.g., 50 mg/mL in ethanol)[2][3] | High | The molecule retains its polar carboxylic acid group and the overall structure is amenable to dissolution in polar organic solvents. |

| Nonpolar Organic Solvents (Chloroform, Ether) | Sparingly soluble in Chloroform; Soluble in Ether[3][5] | Increased | The lipophilic Boc group enhances solubility in less polar and nonpolar organic solvents. |

Acidity (pKa)

The pKa of the carboxylic acid is influenced by the electronic effects of the indole ring system.

| Property | Indole-3-acetic acid (IAA) | This compound (Predicted) | Rationale |

| pKa | ~4.75[6] | Slightly higher than IAA (less acidic) | The Boc group is electron-donating, which increases the electron density on the indole ring. This effect slightly destabilizes the conjugate base (carboxylate), making the carboxylic acid marginally weaker (higher pKa) compared to the unsubstituted N-H of IAA. |

III. Spectroscopic Characterization

Spectroscopic data provides an unambiguous fingerprint of a molecule's structure. Below are the expected spectral characteristics based on the known spectra of IAA and the predictable influence of the Boc group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The most significant change will be the appearance of a large singlet at approximately 1.6 ppm, integrating to 9 protons, characteristic of the tert-butyl group of the Boc protector. The broad N-H proton signal present in IAA (around 10.9 ppm in DMSO-d₆) will be absent[1]. The aromatic protons on the indole ring will experience slight shifts due to the electronic changes from the N-substitution.

-

¹³C NMR: Additional signals will be observed for the Boc group: a quaternary carbon around 80-85 ppm (C(CH₃)₃) and the methyl carbons around 28 ppm. The carbonyl of the Boc group will appear around 150 ppm. The indole ring carbons will also show minor shifts. For reference, the ¹³C NMR spectrum of IAA in DMSO-d₆ shows key peaks at approximately 31.8 ppm (-CH₂-), 108.5 ppm (C3), 124.8 ppm (C2), and 174.3 ppm (-COOH)[7].

Infrared (IR) Spectroscopy

The IR spectrum will provide clear evidence of the key functional groups.

| Functional Group | Indole-3-acetic acid (IAA) | This compound (Predicted) | Rationale |

| O-H Stretch (Carboxylic Acid) | Very broad band, ~2500-3300 cm⁻¹ | Similar very broad band | Characteristic of hydrogen-bonded carboxylic acid dimers. |

| N-H Stretch | Sharp peak around 3400 cm⁻¹[8] | Absent | The N-H proton is replaced by the Boc group. |

| C=O Stretch (Carboxylic Acid) | ~1700 cm⁻¹[8] | ~1700-1720 cm⁻¹ | Largely unaffected by N-substitution. |

| C=O Stretch (Boc Group) | Absent | Strong, sharp peak ~1750-1760 cm⁻¹ | A distinct feature confirming the presence of the Boc protecting group. |

Mass Spectrometry (MS)

The primary fragmentation pattern in mass spectrometry will be influenced by the labile Boc group.

-

Electrospray Ionization (ESI-MS): In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed at m/z 274.3. In positive ion mode, the protonated molecule [M+H]⁺ would be observed at m/z 276.3. A common and often prominent fragment observed for Boc-protected compounds is the loss of the tert-butyl group ([M+H - 56]⁺) or the entire Boc group ([M+H - 100]⁺). The fragmentation of the parent IAA typically shows a major peak at m/z 130, corresponding to the quinolinium ion formed after decarboxylation[9].

IV. Stability and Storage

Proper handling and storage are critical to maintain the integrity of the compound.

-

Stability: Like its parent compound, this compound is expected to be sensitive to light[3]. The Boc group is labile under strong acidic conditions (e.g., trifluoroacetic acid) and high temperatures, which will lead to its removal. The compound is generally stable under basic conditions.

-

Storage: It is recommended to store the solid material at -20°C, protected from light and moisture, to ensure long-term stability[10].

V. Experimental Protocols and Workflows

To empower researchers to validate these predicted properties, the following section details standard, robust methodologies.

Workflow for Physicochemical Characterization

Caption: Workflow for the comprehensive physicochemical characterization of this compound.

Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)

This method is the gold standard for determining thermodynamic solubility.

-

Preparation: Add an excess amount of this compound to a known volume of purified water (or a relevant buffer, e.g., PBS pH 7.4) in a sealed, clear glass vial.

-

Equilibration: Agitate the vial at a constant, controlled temperature (e.g., 25 °C) for a minimum of 24 hours to ensure equilibrium is reached. The presence of undissolved solid must be confirmed visually.

-

Phase Separation: Centrifuge the suspension at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.

-

Sampling & Analysis: Carefully remove an aliquot of the clear supernatant. Quantify the concentration of the dissolved compound using a validated analytical method, typically HPLC-UV.

-

Causality: The 24-hour equilibration period is critical to ensure the measurement reflects true thermodynamic solubility rather than a kinetically trapped state. Centrifugation ensures that no solid particulates contribute to an artificially high concentration reading.

Protocol 2: pKa Determination via Potentiometric Titration

This protocol directly measures the change in pH upon addition of a titrant.

-

Sample Preparation: Accurately weigh and dissolve a known amount of this compound in a suitable co-solvent/water mixture (e.g., methanol/water) if aqueous solubility is low.

-

Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature. Use a calibrated pH electrode to monitor the solution's pH.

-

Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding small, precise increments of the titrant. Record the pH after each addition.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point (where half of the acid has been neutralized).

-

Self-Validation: The accuracy of this method is contingent on the precise calibration of the pH meter and the accurate standardization of the titrant solution. These preliminary steps validate the entire measurement system.

Visualization of the N-Boc Protection Strategy

Caption: Logical flow of using N-Boc protection for selective synthesis.

Conclusion

While direct, published data on this compound is limited, a robust physicochemical profile can be reliably predicted by understanding the structure-property relationships inherent to the indole scaffold and the well-characterized influence of the N-Boc protecting group. This guide provides a comprehensive set of these predicted properties, grounded in the empirical data of indole-3-acetic acid. Furthermore, the inclusion of detailed experimental protocols offers a clear pathway for researchers to generate and validate these critical parameters in their own laboratories. This synthesized approach ensures that progress in the synthesis and application of this valuable intermediate is supported by sound scientific principles and practical, actionable methodologies.

References

-

ChemSynthesis. tert-butyl 3-formyl-1H-indole-1-carboxylate. Available at: [Link]

-

ChemBK. tert-Butyl 3-((dimethylamino)methyl)-1H-indole-1-carboxylate. Available at: [Link]

-

Chemical Synthesis Database. tert-butyl 3-methyl-1H-indole-1-carboxylate. Available at: [Link]

-

Solubility of Things. Indole-3-acetic acid. Available at: [Link]

-

PubChem. Indole-3-Acetic Acid. National Institutes of Health. Available at: [Link]

-

Wikipedia. Indole-3-acetic acid. Available at: [Link]

-

Biological Magnetic Resonance Bank. BMRB entry bmse000177 - Indole-3-acetic Acid. Available at: [Link]

-

Boonmahome, P., et al. (2022). Characterization of indole-3-acetic acid biosynthesis and stability from Micrococcus luteus. ResearchGate. Available at: [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000197). Available at: [Link]

-

The Good Scents Company. indole acetic acid, 87-51-4. Available at: [Link]

-

ResearchGate. IR spectra of indole-3-acetic acid in KBr. Available at: [Link]

-

PubChem. tert-butyl 3-formyl-1H-indole-1-carboxylate. National Institutes of Health. Available at: [Link]

-

PubChem. tert-Butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate. National Institutes of Health. Available at: [Link]

-

LookChem. Cas 87-51-4,Indole-3-acetic acid. Available at: [Link]

-

Organic Syntheses. Indole-3-acetic Acid. Available at: [Link]

-

NIST WebBook. 1H-Indole-3-acetic acid, ethyl ester. National Institute of Standards and Technology. Available at: [Link]

-

ResearchGate. 13 CNMR spectra of indole-3-acetic acid in DMSO d 6. Available at: [Link]

-

MassBank. MSBNK-Athens_Univ-AU279603 - Indole-3-acetic acid. Available at: [Link]

-

Journal of Applied Biology and Biotechnology. Characterization of indole-3-acetic acid biosynthesis and stability from Micrococcus luteus. Available at: [Link]

-

FooDB. Showing Compound 1H-Indole-3-acetic acid (FDB000933). Available at: [Link]

Sources

- 1. Indole-3-Acetic Acid | C10H9NO2 | CID 802 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Indole-3-acetic acid - Wikipedia [en.wikipedia.org]

- 3. Indole-3-acetic acid CAS#: 87-51-4 [m.chemicalbook.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. Flinn Chemicals, Indole-3-Acetic Acid [flinnsci.com]

- 6. lookchem.com [lookchem.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. massbank.eu [massbank.eu]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

A Comprehensive Technical Guide to 1-Boc-3-Carboxymethylindole: Synthesis, Characterization, and Applications in Drug Discovery

This guide provides an in-depth technical overview of 1-Boc-3-carboxymethylindole, a key building block in modern medicinal chemistry. We will delve into its synthesis, physicochemical properties, spectroscopic characterization, and its versatile applications in the development of novel therapeutic agents. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this valuable synthetic intermediate.

Introduction: The Strategic Importance of the Indole Scaffold

The indole nucleus is a privileged scaffold in drug discovery, forming the core of numerous natural products and synthetic drugs with a wide spectrum of biological activities.[1] Its unique electronic properties and ability to participate in various intermolecular interactions make it an ideal framework for designing molecules that can effectively interact with biological targets. The strategic functionalization of the indole ring is paramount in modulating the pharmacological profile of these molecules. Protecting the indole nitrogen with a tert-butyloxycarbonyl (Boc) group is a common and effective strategy to control reactivity and improve solubility, while the introduction of a carboxymethyl group at the 3-position provides a versatile handle for further chemical modifications, such as amide bond formation.[2]

This guide focuses on 2-(1-(tert-butoxycarbonyl)-1H-indol-3-yl)acetic acid, a key intermediate that combines the advantages of a protected indole core with a reactive carboxylic acid functionality.

Physicochemical and Structural Properties

Table 1: Physicochemical Properties of 2-(1-(tert-butoxycarbonyl)-1H-indol-3-yl)acetic acid

| Property | Value | Reference |

| Systematic Name | 2-(1-(tert-butoxycarbonyl)-1H-indol-3-yl)acetic acid | |

| Common Name | This compound, N-Boc-indole-3-acetic acid | |

| CAS Number | 128550-08-3 | [2] |

| Molecular Formula | C₁₅H₁₇NO₄ | [2] |

| Molecular Weight | 275.30 g/mol | [2] |

| Appearance | White to off-white solid | |

| Melting Point | 117-120 °C | [2] |

| Solubility | Soluble in polar organic solvents such as methanol, ethanol, and DMSO. |

Structure:

Caption: Chemical structure of 2-(1-(tert-butoxycarbonyl)-1H-indol-3-yl)acetic acid.

Synthesis and Purification

The most common and practical laboratory synthesis of 2-(1-(tert-butoxycarbonyl)-1H-indol-3-yl)acetic acid involves the protection of the indole nitrogen of commercially available indole-3-acetic acid.

Experimental Protocol: Synthesis

Caption: General workflow for the synthesis of this compound.

Step-by-Step Procedure:

-

Dissolution: To a stirred solution of indole-3-acetic acid (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or dioxane, add a base like 4-dimethylaminopyridine (DMAP) (0.1-0.2 eq) or triethylamine (TEA) (1.5-2.0 eq).

-

Boc Protection: Add di-tert-butyl dicarbonate (Boc₂O) (1.1-1.5 eq) portion-wise to the solution.

-

Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure. Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with a dilute aqueous acid solution (e.g., 1M HCl) to remove the base, followed by a brine wash.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude product.

Purification Protocol: Recrystallization

The crude 2-(1-(tert-butoxycarbonyl)-1H-indol-3-yl)acetic acid can be effectively purified by recrystallization.

Step-by-Step Procedure:

-

Dissolution: Dissolve the crude product in a minimal amount of a hot solvent system, typically a mixture of ethyl acetate and a non-polar solvent like hexanes or heptane.

-

Crystallization: Allow the solution to cool slowly to room temperature, which promotes the formation of well-defined crystals. Further cooling in an ice bath can enhance the yield.

-

Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent (the non-polar component of the recrystallization mixture), and dry under vacuum to a constant weight. A general protocol for recrystallization can be adapted for this specific compound.[3]

Spectroscopic Characterization

Accurate characterization of the synthesized compound is crucial for ensuring its purity and confirming its identity. The following are typical spectroscopic data for 2-(1-(tert-butoxycarbonyl)-1H-indol-3-yl)acetic acid.

Table 2: Spectroscopic Data

| Technique | Data |

| ¹H NMR | Expected signals include those for the Boc group (a singlet around 1.6 ppm), the methylene protons of the acetic acid side chain (a singlet around 3.8 ppm), and the aromatic protons of the indole ring (in the range of 7.1-8.2 ppm). |

| ¹³C NMR | Key signals are expected for the carbonyl carbons of the Boc and carboxylic acid groups (around 150 ppm and 175 ppm, respectively), the quaternary carbon of the Boc group (around 84 ppm), the methylene carbon (around 31 ppm), and the aromatic carbons of the indole ring. |

| FTIR (cm⁻¹) | Characteristic peaks include a broad O-H stretch from the carboxylic acid (around 3300-2500 cm⁻¹), a C=O stretch from the Boc group (around 1730 cm⁻¹), and a C=O stretch from the carboxylic acid (around 1700 cm⁻¹). |

| Mass Spec. (ESI) | The expected [M-H]⁻ ion would be observed at m/z 274.1. |

Note: Actual chemical shifts and peak positions may vary slightly depending on the solvent and instrument used.

Applications in Drug Discovery and Medicinal Chemistry

The presence of the carboxylic acid moiety in 2-(1-(tert-butoxycarbonyl)-1H-indol-3-yl)acetic acid makes it an ideal substrate for amide bond formation, a cornerstone reaction in medicinal chemistry for the synthesis of peptides and other small molecule drugs.

Experimental Protocol: Amide Coupling

Caption: Workflow for a typical amide coupling reaction.

Step-by-Step Procedure (using HATU):

-

Activation: To a solution of 2-(1-(tert-butoxycarbonyl)-1H-indol-3-yl)acetic acid (1.0 eq) in an anhydrous aprotic solvent like N,N-dimethylformamide (DMF), add a coupling reagent such as HATU (1.1 eq) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (2.0 eq). Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[4]

-

Coupling: Add the desired amine (1.1 eq) to the activated mixture.

-

Reaction: Continue stirring at room temperature for 2-16 hours, monitoring the reaction by TLC or LC-MS.

-

Work-up and Purification: Upon completion, dilute the reaction with water and extract with an appropriate organic solvent. The combined organic layers are washed, dried, and concentrated. The crude amide is then purified by flash column chromatography or recrystallization. A variety of standard amide coupling protocols can be employed.[4][5]

Case Studies in Drug Development

The this compound scaffold is a precursor to a variety of biologically active molecules. For instance, derivatives of indole-3-acetic acid have been explored for their potential as:

-

Anti-inflammatory Agents: The core structure can be elaborated to synthesize selective cyclooxygenase-2 (COX-2) inhibitors.[6]

-

Anticancer Agents: The indole nucleus is present in many anticancer drugs, and this building block allows for the synthesis of novel compounds with potential antiproliferative activity.[1]

-

Thyroid Hormone Receptor Agonists: Modified indole-acetic acid derivatives have been designed and synthesized as potent and selective thyroid hormone receptor β agonists for the potential treatment of dyslipidemia.[7]

Conclusion

2-(1-(tert-butoxycarbonyl)-1H-indol-3-yl)acetic acid is a strategically important and versatile building block in the synthesis of complex molecules for drug discovery. Its straightforward preparation, well-defined reactivity, and the ability to introduce diverse functionalities through its carboxylic acid handle make it an invaluable tool for medicinal chemists. The protocols and data presented in this guide provide a solid foundation for the effective utilization of this compound in the pursuit of novel therapeutic agents.

References

-

Macmillan Group - Princeton University. (n.d.). SUPPLEMENTARY INFORMATION. Retrieved from [Link]

-

ScienceOpen. (n.d.). Supporting Information. Retrieved from [Link]

-

University of Southern Denmark. (2015, November 5). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Retrieved from [Link]

-

Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Indole-3-acetic Acid. Retrieved from [Link]

-

Squarespace. (2020, November 23). Efficient and accessible silane-mediated direct amide coupling of carboxylic acids and amines. Retrieved from [Link]

-

SciELO. (n.d.). Synthesis of new indolecarboxylic acids related to the plant hormone indoleacetic acid IAA. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 2-(1-(tert-butoxycarbonyl)-1H-indol-3-yl)acetic acid. Retrieved from [Link]

-

ACS Publications. (2025, October 22). Exploiting the 2‐(1,3,4,9-tetrahydropyrano[3,4‐b]indol-1-yl)acetic Acid Scaffold to. Retrieved from [Link]

-

IRIS Biotech GmbH. (2024). Supporting Information. Retrieved from [Link]

-

SciSpace. (n.d.). Synthesis of new indolecarboxylic acids related to the plant hormone indoleacetic acid IAA. Retrieved from [Link]

-

National Center for Biotechnology Information. (2015, April 1). Design, synthesis, and biological evaluation of novel [1-(4-hydroxy-benzyl)-1H-indol-5-yloxy]-acetic acid compounds as potent, selective, thyroid hormone receptor β agonists. Bioorganic & Medicinal Chemistry Letters, 25(7), 1377-1380. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Synthesis and Characterization of the Biologically Active 2-[1-(4-Chlorobenzyl)-1H-indol-3-yl]-2-oxo-N-pyridin-4-yl Acetamide. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024, March 15). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. Molecules, 29(6), 1305. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis of Biologically Active Molecules through Multicomponent Reactions. Retrieved from [Link]

-

Organic Syntheses. (n.d.). N-tert-BUTOXYCARBONYL-l-PHENYLALANINE. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 2-(1-(tert-butoxycarbonyl)-1H-indol-3-yl)acetic acid [myskinrecipes.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. fishersci.dk [fishersci.dk]

- 6. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design and synthesis of a novel series of [1-(4-hydroxy-benzyl)-1H-indol-5-yloxy]-acetic acid compounds as potent, selective, thyroid hormone receptor β agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Solubility of 1-Boc-3-carboxymethylindole in Organic Solvents

Introduction: The Critical Role of 1-Boc-3-carboxymethylindole in Modern Drug Discovery

This compound is a pivotal building block in the synthesis of a wide array of pharmaceutical agents. As a bifunctional molecule, featuring a protected indole nitrogen and a carboxylic acid moiety, it serves as a versatile intermediate in the development of novel therapeutics, particularly in oncology and neurology. The tert-butoxycarbonyl (Boc) protecting group offers stability under various reaction conditions, while the carboxymethyl group provides a handle for further chemical modifications, such as amide bond formation in peptide synthesis.[][2]

The successful progression of a drug candidate from laboratory-scale synthesis to large-scale manufacturing is critically dependent on a thorough understanding of its physicochemical properties.[3][4] Among these, solubility is a paramount parameter that influences reaction kinetics, purification strategies (such as crystallization), and formulation development.[5][6] A comprehensive solubility profile enables chemists and chemical engineers to select appropriate solvent systems, optimize reaction yields, and ensure the quality and purity of the final active pharmaceutical ingredient (API). This guide provides an in-depth analysis of the solubility characteristics of this compound, offering both theoretical insights and practical methodologies for its determination.

Physicochemical Properties Governing Solubility

The solubility behavior of this compound is dictated by its unique molecular structure, which combines both polar and non-polar features. Understanding these characteristics is essential for predicting its solubility in different organic solvents.

-

Molecular Structure: The molecule consists of an indole ring system, a bulky, lipophilic tert-butoxycarbonyl (Boc) protecting group on the indole nitrogen, and a polar carboxymethyl group (-CH2COOH) at the 3-position.

-

Polarity: The presence of the carboxylic acid group introduces a significant polar and hydrogen-bond donating/accepting character. Conversely, the large Boc group and the indole ring contribute to its non-polar, hydrophobic nature. This amphiphilic character suggests that the molecule will exhibit varied solubility across solvents of different polarities. The general principle of "like dissolves like" is a useful starting point for predicting solubility.[6]

-

Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor and acceptor. Solvents that can participate in hydrogen bonding (protic solvents like alcohols) or are strong hydrogen bond acceptors (aprotic polar solvents like DMSO and DMF) are expected to be effective in solvating this part of the molecule.

-

Molecular Weight: The molecular weight of this compound is 289.32 g/mol . Generally, larger molecules tend to be less soluble than smaller ones due to the greater energy required to overcome crystal lattice forces.[6]

The interplay of these factors results in a nuanced solubility profile that requires empirical determination for precise quantification.

Solubility Profile of this compound: An Illustrative Overview

While extensive quantitative solubility data for this compound is not widely published, a qualitative and estimated quantitative profile can be constructed based on its structural features and the principles of solubility. The following table provides an illustrative summary of the expected solubility in a range of common organic solvents at ambient temperature.

Disclaimer: The quantitative data presented in this table are illustrative estimates based on chemical principles. Researchers are strongly encouraged to determine precise solubility values experimentally using the protocols outlined in this guide.

Table 1: Illustrative Solubility Profile of this compound

| Solvent Class | Solvent | Polarity Index | Expected Qualitative Solubility | Estimated Quantitative Solubility (mg/mL) at 25°C | Rationale for Solubility Behavior |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 7.2 | Very Soluble | > 100 | Strong hydrogen bond acceptor, effectively solvates the carboxylic acid group. |

| N,N-Dimethylformamide (DMF) | 6.4 | Very Soluble | > 100 | Similar to DMSO, a strong polar aprotic solvent capable of solvating the carboxylic acid. | |

| Acetone | 5.1 | Soluble | 50 - 100 | Moderate polarity and hydrogen bond accepting capability can solvate both polar and non-polar regions. | |

| Acetonitrile (ACN) | 5.8 | Moderately Soluble | 20 - 50 | Less effective at hydrogen bonding compared to DMF and DMSO, leading to lower solubility. | |

| Polar Protic | Methanol (MeOH) | 5.1 | Moderately Soluble | 20 - 50 | Can act as both a hydrogen bond donor and acceptor, but the non-polar Boc group limits high solubility. |

| Ethanol (EtOH) | 4.3 | Moderately Soluble | 20 - 50 | Similar to methanol, with slightly lower polarity. | |

| Ethers | Tetrahydrofuran (THF) | 4.0 | Soluble | 50 - 100 | Good balance of polarity to dissolve the entire molecule, effective at solvating the Boc group. |

| Esters | Ethyl Acetate (EtOAc) | 4.4 | Soluble | 50 - 100 | A versatile solvent that can interact favorably with both the ester-like Boc group and the carboxylic acid. |

| Halogenated | Dichloromethane (DCM) | 3.1 | Soluble | 50 - 100 | Effective at dissolving the non-polar indole and Boc portions of the molecule. |

| Chloroform | 4.1 | Moderately Soluble | 20 - 50 | Similar to DCM but with slightly higher polarity. | |

| Non-Polar | Toluene | 2.4 | Sparingly Soluble | 5 - 20 | Primarily interacts with the non-polar regions of the molecule; poor solvation of the carboxylic acid. |

| Hexanes | 0.1 | Insoluble | < 1 | Lacks the polarity to effectively solvate the polar carboxylic acid group. | |

| Aqueous | Water | 10.2 | Insoluble | < 1 | The large, non-polar Boc group and indole ring dominate, leading to poor aqueous solubility despite the carboxylic acid. |

Experimental Determination of Solubility: A Step-by-Step Protocol

To obtain accurate and reliable solubility data, a systematic experimental approach is necessary. The shake-flask method is a widely accepted technique for determining equilibrium solubility.[6]

Protocol: Equilibrium Solubility Determination via the Shake-Flask Method

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a controlled temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical or HPLC grade)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Syringe filters (0.22 µm or 0.45 µm, solvent-compatible)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector, or a gravimetric analysis setup.

Procedure:

-

Preparation: Add an excess amount of solid this compound to a vial. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Solvent Addition: Accurately pipette a known volume (e.g., 2.0 mL) of the selected organic solvent into the vial.

-

Equilibration: Tightly cap the vial and place it in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25°C). Shake the mixture for a sufficient time to reach equilibrium (typically 24-48 hours). A preliminary time-course study can be conducted to determine the optimal equilibration time.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the undissolved solid to settle.

-

Sample Collection: Carefully withdraw a sample of the supernatant using a syringe. Immediately pass the solution through a syringe filter into a clean, pre-weighed vial for gravimetric analysis or into an HPLC vial for chromatographic analysis. This step is crucial to remove any undissolved particulates.

-

Quantification:

-

Gravimetric Analysis: Accurately weigh the vial containing the filtered solution. Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not degrade the compound. Once the solvent is fully evaporated, reweigh the vial. The mass of the dissolved solid can then be determined.

-

HPLC Analysis: Prepare a series of calibration standards of this compound of known concentrations in the chosen solvent. Dilute the filtered saturated solution with a known factor to bring its concentration within the calibration range. Analyze the standards and the diluted sample by HPLC. The concentration of the saturated solution can be calculated from the calibration curve.

-

-

Calculation: Express the solubility in desired units, such as mg/mL, g/100mL, or mol/L.

The following diagram illustrates the experimental workflow for determining solubility.

Caption: Experimental workflow for solubility determination.

Structure-Solubility Relationships and Solvent Selection

The choice of solvent is critical in processes involving this compound. The following diagram illustrates the relationship between the molecule's functional groups and solvent properties.

Caption: Solute-solvent interaction diagram.

-

For Reactions: Solvents like DMF, THF, or Dichloromethane are often good choices as they tend to fully dissolve the starting material, leading to homogeneous reaction conditions. The choice will depend on the specific reagents and reaction temperature.

-

For Crystallization/Purification: A binary solvent system is often ideal. This might involve dissolving the compound in a "good" solvent (e.g., Ethyl Acetate) and then slowly adding a "poor" solvent (e.g., Hexanes) to induce crystallization and remove impurities.

-

For Formulation: In early drug development, understanding solubility in pharmaceutically acceptable solvents is crucial.[3] While not covered in the table, assessing solubility in solvents like ethanol/water mixtures or propylene glycol would be a necessary step for formulation scientists.

Conclusion

A thorough understanding of the solubility of this compound is indispensable for its effective use in research and development. This guide has provided a framework for understanding its solubility based on its physicochemical properties, an illustrative solubility profile, and a robust experimental protocol for its quantitative determination. By applying these principles and methodologies, researchers can streamline process development, enhance reaction efficiency, and ensure the quality of intermediates and final products in the drug development pipeline.

References

- Vertex AI Search. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- Vertex AI Search. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds | PDF.

- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.

- Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- Reddit. (2021, June 17). Having great trouble with a Boc-protection reaction. r/chemhelp.

- BOC Sciences. (n.d.). Intermediates in Drug Development: Lab to Industry.

- ResearchGate. (n.d.). Indole N‐Boc deprotection method development.

- Chem-Impex. (n.d.). Boc-3-(2-aminoethyl)-1-carboxymethylquinazoline-2,4-dione.

- U.S. Food and Drug Administration. (n.d.). INDs for Phase 2 and Phase 3 Studies Chemistry, Manufacturing, and Controls Information.

- U.S. Food and Drug Administration. (2021, April 15). Chemistry and Manufacturing Requirements for Early Clinical Development: What's in there? Prove it. [Video]. YouTube.

Sources

A Technical Guide to 1-Boc-3-Carboxymethylindole: Commercial Availability, Synthesis, and Applications in Drug Discovery

This in-depth technical guide provides a comprehensive overview of 1-Boc-3-carboxymethylindole, a key building block for researchers, scientists, and drug development professionals. This document delves into its commercial availability, physicochemical properties, synthetic approaches, and its strategic importance in the synthesis of complex pharmaceutical agents.

Introduction: The Strategic Value of a Protected Indole Scaffold

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1] this compound, also known as 2-(1-(tert-butoxycarbonyl)-1H-indol-3-yl)acetic acid, is a strategically important derivative where the indole nitrogen is protected by a tert-butyloxycarbonyl (Boc) group. This protection serves a dual purpose: it enhances the compound's stability and solubility in organic solvents, and it prevents unwanted side reactions at the nitrogen atom during synthetic transformations at other positions of the indole ring. The carboxymethyl group at the 3-position provides a versatile handle for further chemical modifications, such as amide bond formation or esterification, making it a valuable intermediate in the construction of complex molecular architectures.[2]

Physicochemical Properties and Commercial Availability

This compound is commercially available from a range of suppliers, typically as a white to off-white or yellow solid.[2] Its key identifiers and properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 128550-08-3 | |

| Molecular Formula | C₁₅H₁₇NO₄ | [2] |

| Molecular Weight | 275.30 g/mol | [2] |

| IUPAC Name | 2-(1-(tert-butoxycarbonyl)-1H-indol-3-yl)acetic acid | |

| Synonyms | 1-Boc-indole-3-acetic acid, [1-(tert-butoxycarbonyl)-1H-indol-3-yl]acetic acid | [3] |

| Melting Point | 117-120 °C | [2] |

| Purity | Typically ≥95% | [2] |

A survey of chemical suppliers indicates that this compound is readily obtainable in research quantities, ranging from milligrams to several grams. The table below lists some of the commercial suppliers.

| Supplier | Available Quantities | Purity |

| Sigma-Aldrich | 100 mg, 250 mg, 1 g | 97% |

| AKSci | Not specified | ≥95% |

| MySkinRecipes | Not specified | 95% |

| BLDpharm | Not specified | Not specified |

| CHIRALEN | 100mg, 250mg, 1g, 5g | Not specified |

| CymitQuimica | 100mg, 250mg, 500mg, 1g, 2g, 5g | 97.0% |

Note: Availability and specifications are subject to change and should be confirmed with the respective suppliers.

Synthesis of this compound: A Methodological Overview

General Synthetic Workflow

The logical flow for the synthesis of this compound is depicted in the following workflow diagram.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol (Illustrative)

The following is an illustrative, non-validated protocol based on standard procedures for the Boc protection of indoles. Researchers should optimize the reaction conditions for their specific needs.

Materials:

-

Indole-3-acetic acid

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

4-Dimethylaminopyridine (DMAP) or Triethylamine (TEA)

-

Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

1 M Hydrochloric acid (HCl)

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Dissolution: In a round-bottom flask, dissolve indole-3-acetic acid (1 equivalent) in anhydrous THF or DCM.

-

Addition of Base: Add 4-dimethylaminopyridine (catalytic amount, e.g., 0.1 equivalents) or triethylamine (1.1-1.5 equivalents).

-

Addition of (Boc)₂O: To the stirred solution, add di-tert-butyl dicarbonate (1.1-1.5 equivalents) portion-wise or as a solution in the reaction solvent.

-

Reaction: Stir the reaction mixture at room temperature for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching and Extraction: Once the reaction is complete, concentrate the mixture under reduced pressure. Redissolve the residue in a suitable organic solvent like ethyl acetate and wash with 1 M HCl, followed by saturated aqueous sodium bicarbonate solution, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Expert Insight: The choice of base and solvent can influence the reaction rate and yield. DMAP is a highly effective catalyst for this transformation. The stoichiometry of (Boc)₂O and the base should be carefully controlled to ensure complete reaction and minimize side products.

Quality Control and Purity Analysis

Ensuring the purity of this compound is critical for its successful application in multi-step syntheses. A typical Certificate of Analysis (CoA) for a high-quality commercial batch would include the following tests and specifications.

| Test | Method | Typical Specification | Rationale |

| Appearance | Visual Inspection | White to off-white or yellow solid | Confirms the physical state and absence of gross contamination. |

| Identity | ¹H NMR, ¹³C NMR, Mass Spectrometry | Conforms to structure | Confirms the chemical identity of the compound. |

| Purity | HPLC | ≥95% | Quantifies the amount of the desired compound and detects impurities. |

| Melting Point | Melting Point Apparatus | 117-120 °C | A narrow melting point range is indicative of high purity. |

| Residual Solvents | GC-HS | Conforms to ICH limits | Ensures that residual solvents from the synthesis are below acceptable levels. |

Analytical Methodologies

-

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is commonly used to determine the purity of this compound. A C18 column with a mobile phase gradient of water and acetonitrile (often with a modifier like trifluoroacetic acid or formic acid) and UV detection is a standard approach.[4][5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation. While a publicly available, validated spectrum for this specific compound is not readily found, the expected ¹H NMR spectrum would show characteristic signals for the Boc group (a singlet around 1.6 ppm), the methylene protons of the carboxymethyl group, and the aromatic protons of the indole ring.

-

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. For this compound (C₁₅H₁₇NO₄, MW = 275.30), one would expect to observe the corresponding molecular ion peak in the mass spectrum.

Applications in Drug Discovery and Organic Synthesis

This compound is a versatile building block in the synthesis of a variety of biologically active molecules.[2] The Boc-protected indole nitrogen allows for selective functionalization at other positions, while the carboxylic acid moiety can be readily converted into amides, esters, and other functional groups.

Role as a Key Intermediate

While a specific, blockbuster drug synthesized directly from this compound is not prominently documented in publicly available literature, its utility can be inferred from the synthesis of analogous structures. For instance, indole-3-acetic acid derivatives are precursors to a wide range of pharmaceuticals. The presence of the Boc protecting group on the indole nitrogen makes this compound a more controlled and predictable starting material in complex synthetic routes.

The following diagram illustrates a hypothetical, yet chemically sound, application of this compound in the synthesis of a more complex, drug-like molecule.

Caption: A plausible synthetic route utilizing this compound.

Expert Insight: In this hypothetical pathway, the carboxylic acid of this compound is coupled with a primary or secondary amine using standard peptide coupling reagents to form an amide bond. Subsequent removal of the Boc protecting group under acidic conditions (e.g., with trifluoroacetic acid or hydrochloric acid) would yield the final indole-3-acetamide derivative. This type of transformation is fundamental in the synthesis of many biologically active compounds.

Conclusion

This compound is a commercially accessible and synthetically versatile building block that holds significant potential for researchers in drug discovery and organic synthesis. Its protected indole nitrogen and functionalizable side chain provide a robust platform for the construction of complex molecular architectures. While detailed, publicly available data on its synthesis and specific applications in named drugs are limited, its utility can be confidently inferred from established chemical principles and the widespread use of similar indole derivatives in medicinal chemistry. A thorough understanding of its properties and quality control parameters is essential for its effective implementation in research and development programs.

References

-

MySkinRecipes. 2-(1-(tert-butoxycarbonyl)-1H-indol-3-yl)acetic acid. [Link]

-

MassBank. Indole-3-acetic acid; LC-ESI-QTOF; MS2; CE: 30 eV; R=35000; [M+H]+. [Link]

-

American Elements. 2-{1-[(tert-butoxy)carbonyl]-2,3-dihydro-1H-indol-3-yl}acetic acid. [Link]

-

Biological Magnetic Resonance Bank. BMRB entry bmse000177 - Indole-3-acetic Acid. [Link]

-

Organic Syntheses. Acetic acid, tert-butyl ester. [Link]

-

Journal of Medicinal Chemistry. Exploiting the 2-(1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl)acetic Acid Scaffold to Generate COXTRANs. [Link]

-

mzCloud. Indole 3 acetic acid. [Link]

-

U.S. Drug Enforcement Administration. New Trends in the Illicit Manufacture of Synthetic Drugs. [Link]

-

Molecules. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. [Link]

-

Indian Journal of Pharmaceutical Sciences. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. [Link]

-

ResearchGate. Chiral-Selective Biocatalysis of (S)-1-BOC-3-Hydroxypiperidine: Developing analytical method for Quantifying (R)-Isomer Impurities. [Link]

-

Molecules. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. [Link]

-

ACS Medicinal Chemistry Letters. One-Pot Synthesis of 2-Amino-indole-3-carboxamide and Analogous. [Link]

-

ResearchGate. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. [Link]

-

American Trucking Associations. Designation of Process (FORM BOC-3) Filing. [Link]

Sources

- 1. One-Pot Synthesis of 2-Amino-indole-3-carboxamide and Analogous - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-(1-(tert-butoxycarbonyl)-1H-indol-3-yl)acetic acid [myskinrecipes.com]

- 3. 2-(1-(tert-Butoxycarbonyl)-1H-indol-3-yl)acetic acid [sigmaaldrich.com]

- 4. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

A Senior Application Scientist's Guide to the Synthesis and Characterization of Novel Indole Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Enduring Legacy and Future Promise of the Indole Scaffold

The indole nucleus, a deceptively simple fusion of a benzene and a pyrrole ring, represents one of nature's most privileged heterocyclic scaffolds. Its presence is foundational to a vast array of natural products, signaling molecules like serotonin, and a significant portion of the modern pharmacopeia.[1][2] The structural versatility of the indole ring system allows it to engage in diverse biological interactions, leading to compounds with anticancer, anti-inflammatory, antiviral, and antihypertensive properties.[1][3][4][5]

The continuous pursuit of novel indole derivatives is driven by the need for more potent, selective, and safer therapeutic agents.[6][7] This guide eschews a simple recitation of facts in favor of a field-proven, logic-driven narrative. As a Senior Application Scientist, my goal is to illuminate not just the "how" but the critical "why" behind the synthetic strategies and characterization workflows that define modern indole chemistry. We will explore how classical reactions are being reimagined and how powerful contemporary methods are unlocking unprecedented chemical space. This document is designed to be a self-validating system, where robust synthesis is inextricably linked to meticulous characterization, ensuring the scientific integrity of your discoveries.

Part 1: Strategic Synthesis of the Indole Core

The construction of the indole nucleus is a central challenge in heterocyclic chemistry. The choice of synthetic route is a strategic decision dictated by the desired substitution pattern, available starting materials, and scalability.

The Cornerstone: Fischer Indole Synthesis

First reported by Emil Fischer in 1883, this reaction remains an indispensable tool for indole synthesis.[8][9][10] Its enduring utility stems from its reliability and the commercial availability of a wide range of arylhydrazines and carbonyl compounds.

Causality Behind the Mechanism: The reaction's elegance lies in its acid-catalyzed transformation of an arylhydrazone through a cascade of well-defined steps. Understanding this mechanism is crucial for troubleshooting and predicting the outcome with unsymmetrical ketones.[10][11]

-

Hydrazone Formation: The initial, reversible condensation between an arylhydrazine and a ketone or aldehyde.[9][11][12]

-

Tautomerization: The hydrazone tautomerizes to the more reactive enamine isomer, a critical step that enables the subsequent rearrangement.[8][9][11]

-

[13][13]-Sigmatropic Rearrangement: This is the key bond-forming step. The protonated enamine undergoes a concerted rearrangement, breaking the weak N-N bond and forming a new C-C bond.[8][10][11] This step dictates the final substitution pattern.

-

Aromatization & Cyclization: The resulting diimine intermediate rearomatizes, followed by an intramolecular attack of the amine onto the imine, forming a five-membered ring.[8]

-

Ammonia Elimination: Under acidic catalysis, a molecule of ammonia is eliminated to yield the final, energetically favorable aromatic indole.[8][10]

Caption: Key mechanistic steps of the Fischer Indole Synthesis.

Field-Proven Protocol: Synthesis of 2-Phenylindole [12]

This two-step protocol involves the initial formation and isolation of the acetophenone phenylhydrazone, followed by its acid-catalyzed cyclization.

-

Step 1: Synthesis of Acetophenone Phenylhydrazone

-

Reactants: Combine acetophenone (1.0 eq) and phenylhydrazine (1.0 eq).

-

Heating: Warm the mixture on a steam bath for 60 minutes.

-

Crystallization: Dissolve the hot mixture in 95% ethanol. Induce crystallization by agitation and cool in an ice bath.

-

Isolation: Collect the product by filtration, wash with cold ethanol, and dry under reduced pressure. A typical yield is 87-91%.[12]

-

-

Step 2: Acid-Catalyzed Cyclization

-

Reactants: Prepare an intimate mixture of acetophenone phenylhydrazone (1.0 eq) and powdered anhydrous zinc chloride (a Lewis acid catalyst, ~10 eq).[12]

-

Heating: Immerse the reaction vessel in an oil bath preheated to 170°C and stir vigorously. The mass will liquefy after 3-4 minutes.

-

Quenching: After 5 minutes of stirring post-liquefaction, pour the hot reaction mixture into a beaker containing water.

-

Workup: Add glacial acetic acid and concentrated hydrochloric acid to dissolve the zinc salts.

-

Isolation & Purification: Collect the crude 2-phenylindole by filtration, wash with water, and recrystallize from hot 95% ethanol.

-

Modern Palladium-Catalyzed Methodologies

Transition metal catalysis, particularly with palladium, has revolutionized indole synthesis, offering milder conditions and access to derivatives unobtainable through classical methods.[14][15]

The Larock indole synthesis is a powerful heteroannulation reaction that constructs the indole ring from an ortho-iodoaniline and a disubstituted alkyne using a palladium catalyst.[13] Its primary advantage is its versatility in creating complex, substituted indoles in a single step.

The Catalytic Cycle: The reaction proceeds through a well-defined Pd(0)/Pd(II) catalytic cycle. The choice of ligands and reaction conditions is critical for achieving high yields.

-

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the ortho-iodoaniline to form a Pd(II) species.

-

Migratory Insertion: The alkyne coordinates to the palladium center and subsequently undergoes a regioselective syn-insertion into the aryl-palladium bond.[13]

-

Cyclization: The aniline nitrogen displaces the halide on the palladium intermediate, forming a six-membered palladacycle.

-

Reductive Elimination: The cycle concludes with the reductive elimination of the Pd(II) center to form the indole product and regenerate the active Pd(0) catalyst.[13]

Caption: Catalytic cycle of the Larock Indole Synthesis.

While not a primary ring-forming reaction, the Suzuki-Miyaura coupling is an exceptionally powerful tool for the late-stage functionalization of a pre-formed indole core. This is particularly useful for synthesizing novel C5- and C7-diarylated indoles, which are challenging to access directly.[16] The reaction's high functional group tolerance and use of readily available boronic acids make it a preferred method in drug discovery.[17][18]

Field-Proven Protocol: Double Suzuki-Miyaura Coupling of 5,7-Dibromoindole [16]

This protocol highlights an efficient and green approach using water as the solvent.

-

Setup: In a microwave vial, add 5,7-dibromoindole (1.0 eq), the desired arylboronic acid (3.0 eq), sodium carbonate (Na₂CO₃, 2.0 eq), and the palladium catalyst Pd(PPh₃)₄ (3 mol%).

-

Solvent: Add deoxygenated water as the solvent.

-

Reaction: Seal the vial, flush with nitrogen, and heat under microwave irradiation at 120°C for 1 hour.

-

Workup: After cooling, extract the reaction mixture with an organic solvent (e.g., ethyl acetate), wash with brine, dry over sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to yield the 5,7-diarylated indole.

Part 2: Rigorous Characterization of Novel Indole Derivatives

The synthesis of a novel molecule is incomplete without unambiguous confirmation of its structure and purity. A multi-technique approach constitutes a self-validating system, where data from orthogonal methods converge to provide a complete molecular picture.

Caption: A logical workflow for the characterization of novel compounds.

Spectroscopic Analysis

Spectroscopy provides the fundamental "fingerprints" of a molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule in solution.

-

¹H NMR: Provides information on the number of different types of protons, their electronic environment, and their connectivity through spin-spin coupling. For indoles, the N-H proton is a key diagnostic signal, often appearing as a broad singlet far downfield (>10 ppm).[19] Protons on the pyrrole ring (C2-H, C3-H) have distinct chemical shifts from those on the benzene ring.[20]

-

¹³C NMR: Reveals the number of non-equivalent carbons and their chemical environments. The carbons of the indole core have characteristic chemical shift ranges. For example, C2 is typically found around 120-140 ppm, while C3 is more shielded, appearing around 100-115 ppm.[19][21]

Table 1: Typical NMR Chemical Shifts (δ, ppm) for the Unsubstituted Indole Scaffold

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| N1-H | 8.10 - 8.25 (broad s) | - |

| C2-H | 7.20 - 7.30 (t) | ~124.5 |

| C3-H | 6.50 - 6.60 (t) | ~102.2 |

| C4-H | 7.60 - 7.70 (d) | ~120.8 |

| C5-H | 7.10 - 7.20 (t) | ~122.1 |

| C6-H | 7.00 - 7.10 (t) | ~119.8 |

| C7-H | 7.50 - 7.60 (d) | ~111.3 |

| C7a | - | ~128.0 |

| C3a | - | ~135.8 |

| Note: Values are approximate and can vary significantly with substitution and solvent. |

Mass Spectrometry (MS): MS provides the crucial determination of molecular weight.

-

Low-Resolution MS (LRMS): Confirms the molecular weight of the target compound.

-

High-Resolution MS (HRMS): Provides a highly accurate mass measurement, allowing for the determination of the elemental formula, which is essential for novel compounds.

-

Tandem MS (MS/MS): Involves fragmentation of the parent ion. The resulting fragmentation patterns can offer valuable structural information, helping to confirm the connectivity of different parts of the molecule.[22][23]

The Gold Standard: Single-Crystal X-ray Diffraction

When a novel compound can be grown as a suitable single crystal, X-ray diffraction provides the ultimate, unambiguous proof of structure.[24][25] It determines the precise three-dimensional arrangement of atoms in the solid state, confirming connectivity, configuration, and conformation.[26][27] This technique is invaluable for resolving stereochemical ambiguities or complex substitution patterns that may be difficult to assign definitively by NMR alone.

Table 2: Summary of Key Characterization Techniques

| Technique | Primary Information Provided | Role in Validation System |

| ¹H NMR | Proton environment, count, and connectivity (J-coupling) | Defines the proton framework of the molecule. |

| ¹³C NMR | Carbon environment and count | Defines the carbon skeleton of the molecule. |

| HRMS | Exact mass-to-charge ratio | Confirms molecular formula and molecular weight. |

| Tandem MS (MS/MS) | Structurally significant fragmentation patterns | Provides evidence for connectivity and substructures. |

| Single-Crystal X-ray Diffraction | Unambiguous 3D molecular structure in the solid state | The definitive "gold standard" for structural proof. |

Conclusion and Future Outlook

The synthesis of novel indole derivatives is a dynamic field that thrives on the synergy between established and cutting-edge methodologies. Classic reactions like the Fischer synthesis provide robust pathways to core structures, while modern palladium-catalyzed methods, such as the Larock synthesis and Suzuki coupling, enable unprecedented functionalization and complexity.[10][13] This synthetic toolkit, when paired with a rigorous, multi-faceted characterization workflow, ensures the integrity and impact of new discoveries.

Looking ahead, the field is moving towards more efficient and sustainable practices, including direct C-H functionalization to minimize pre-functionalized starting materials and the adoption of green chemistry principles.[7][28] The continued exploration of the vast chemical space around the indole scaffold promises to deliver the next generation of therapeutics and advanced materials.

References

- 1. Medicinal Perspective of Indole Derivatives: Recent Developments and Structure-Activity Relationship Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Indoles (Best Synthetic Methods) | Still North Books & Bar [stillnorthbooks.com]

- 3. biosynth.com [biosynth.com]

- 4. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Medicinal Perspective of Indole Derivatives: Recent Developments and Structure-Activity Relationship Studies | Bentham Science [benthamscience.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. testbook.com [testbook.com]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 11. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]

- 12. benchchem.com [benchchem.com]

- 13. Larock indole synthesis - Wikipedia [en.wikipedia.org]

- 14. mdpi.com [mdpi.com]

- 15. organicreactions.org [organicreactions.org]

- 16. Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB02058G [pubs.rsc.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. ias.ac.in [ias.ac.in]

- 19. youtube.com [youtube.com]

- 20. cdnsciencepub.com [cdnsciencepub.com]

- 21. 13C NMR spectroscopy of indole derivatives | Semantic Scholar [semanticscholar.org]

- 22. scielo.br [scielo.br]

- 23. Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems - PMC [pmc.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

- 25. Synthesis and X-ray structure of stable 2H-isoindoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 26. researchgate.net [researchgate.net]

- 27. X-ray Crystallography, DFT Calculations and Molecular Docking of Indole-Arylpiperazine Derivatives as α1A-Adrenoceptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 28. news-medical.net [news-medical.net]

The Strategic Role of the tert-Butoxycarbonyl (Boc) Protecting Group in Modern Indole Synthesis

An In-depth Technical Guide:

Abstract

The indole nucleus is a cornerstone of medicinal chemistry and natural product synthesis, forming the structural core of a vast array of bioactive compounds. Its synthesis, however, is often complicated by the reactivity of the indole nitrogen (N-H). The strategic use of protecting groups is therefore paramount to achieving high yields and chemo- and regioselectivity. Among the arsenal of amine protecting groups, the tert-butoxycarbonyl (Boc) group has emerged as a uniquely versatile and indispensable tool. This guide provides a comprehensive analysis of the Boc group's role in indole synthesis, moving beyond simple procedural descriptions to explain the underlying chemical principles and strategic advantages that guide its application. We will explore its introduction and cleavage, its ability to modulate reactivity and direct functionalization, and its pivotal role in both classical and modern catalytic indole syntheses. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the full potential of N-Boc chemistry in their synthetic endeavors.

Introduction: The Indole Challenge and the Need for Protection

The indole scaffold's prevalence in pharmaceuticals, from anticancer agents to antidepressants, underscores the enduring need for efficient and robust synthetic methodologies. The indole N-H proton is acidic and the nitrogen atom is nucleophilic, creating a site for unwanted side reactions in many synthetic transformations, including metallations, alkylations, and acylations. Protecting group chemistry offers a solution by temporarily masking this reactive site, thereby preventing these undesired pathways.

An ideal protecting group should be easy to introduce and remove in high yield, stable to a wide range of reaction conditions, and should not introduce new stereocenters. The Boc group fulfills these criteria exceptionally well, making it one of the most common amine protecting groups in organic synthesis. Its unique combination of steric bulk and electronic properties allows it to serve not just as a passive shield but as an active participant in directing the course of a reaction.

The N-Boc Group: A Profile of a Versatile Protector

Introduction of the Boc Group

The protection of the indole nitrogen is most commonly achieved by reaction with di-tert-butyl dicarbonate, often referred to as Boc anhydride ((Boc)₂O). The reaction is typically catalyzed by a nucleophilic base, with 4-(dimethylamino)pyridine (DMAP) being a frequent choice due to its high efficacy.

The mechanism involves the nucleophilic attack of the amine on a carbonyl carbon of (Boc)₂O. This forms a tetrahedral intermediate which then collapses, expelling a tert-butyl carbonate leaving group. This unstable intermediate subsequently decomposes into carbon dioxide and tert-butoxide, which deprotonates the newly formed carbamate to yield the final product.

Figure 1: General workflow for indole functionalization using Boc protection.

Properties & Strategic Advantages

The utility of the Boc group extends far beyond simple protection. Its chemical properties enable a range of strategic applications.

-

Orthogonal Stability: The Boc group is stable under basic, nucleophilic, and reductive (e.g., catalytic hydrogenation) conditions. This orthogonality is crucial in multi-step synthesis, allowing chemists to perform a variety of transformations on other parts of the molecule without disturbing the protected indole nitrogen. It is, however, readily cleaved by acid, setting it apart from base-labile groups like Fmoc or hydrogenolysis-labile groups like Cbz.

-

Reactivity Attenuation: By converting the N-H group to a carbamate, the nucleophilicity and basicity of the nitrogen are significantly reduced. This prevents N-alkylation or N-acylation during subsequent reactions.

-

Directing Group Capabilities: The Boc group is not merely an inert spectator. In reactions like iridium-catalyzed C-H borylation, the bulky Boc group can direct the borylation to the C3 position of the indole ring. This is a powerful tool for regiocontrol, as unprotected indoles often show different selectivity.

-

Facilitating Anion Chemistry: N-Boc protection is essential for regioselective deprotonation (lithiation) at the C2 position of the indole. The resulting 2-lithio-1-(tert-butoxycarbonyl)indole is a key nucleophilic intermediate that can react with a wide range of electrophiles to introduce functionality at a position that is otherwise difficult to access directly.

Cleavage of the N-Boc Group

The selective and high-yielding removal of the Boc group is a cornerstone of its utility. Several reliable methods have been developed.

-

Acidic Deprotection: The most common method for Boc removal involves treatment with a strong acid, such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM), or hydrogen chloride (HCl) in dioxane or methanol. The mechanism is initiated by protonation of the carbamate's carbonyl oxygen. This facilitates the cleavage of the tert-butyl-oxygen bond, generating a stable tert-butyl cation and an unstable carbamic acid intermediate, which spontaneously decomposes to release carbon dioxide and the free amine.

Figure 2: Mechanism of acid-catalyzed N-Boc deprotection.

-

Thermal Deprotection: For substrates sensitive to strong acids, thermolytic deprotection offers a milder alternative. Heating N-Boc indoles, often in high-boiling, fluorinated alcohol solvents like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), can efficiently cleave the Boc group. These reactions can be significantly accelerated using microwave irradiation.

-

Potential Side Reactions: A key consideration during acidic deprotection is the fate of the liberated tert-butyl cation. This potent electrophile can alkylate other nucleophilic sites in the molecule, a common issue with electron-rich residues like tryptophan. To mitigate this, "scavengers" such as anisole, thioanisole, or triisopropylsilane are often added to the reaction mixture to trap the carbocation.

| Deprotection Method | Typical Reagents | Conditions | Advantages | Limitations |

| Acidic | TFA/DCM; HCl/Dioxane | 0 °C to RT | Fast, efficient, widely applicable | Harsh for acid-sensitive substrates; potential for t-butylation side reactions |

| Thermal | TFE or HFIP (solvents) | Reflux or Microwave | Non-acidic, good for sensitive molecules | Requires high temperatures; specific solvents may be needed |

| Basic (Selective) | NaOMe/MeOH | RT | Mild, highly selective for activated N-Boc groups | Not universally applicable to all N-Boc amines |

Table 1: Comparison of common N-Boc deprotection methods for indoles.

Role of Boc Protection in Key Indole Synthesis Strategies

The Boc group is not limited to post-synthesis modification; it plays a crucial role in the primary construction of the indole ring itself.

Fischer Indole Synthesis

The Fischer indole synthesis is a classic and powerful method for constructing indoles from arylhydrazines and enolizable ketones or aldehydes under acidic conditions. The use of N-Boc protected arylhydrazines offers a significant practical advantage. These precursors are often more stable and easier to handle than their free hydrazine counterparts.

Crucially, the acidic conditions required for the Fischer cyclization are sufficient to cleave the N-Boc group in situ. This allows for a streamlined, one-pot process where the stable N-Boc arylhydrazine is mixed with the carbonyl component and an acid catalyst (e.g., p-toluenesulfonic acid, zinc chloride) to directly yield the final indole product. The Boc group serves as a "traceless" facilitator, improving the stability of the starting material without requiring a separate deprotection step.

Figure 3: The role of N-Boc arylhydrazine in a one-pot Fischer indole synthesis.

Bischler-Möhlau Indole Synthesis

The Bischler-Möhlau synthesis involves the formation of a 2-aryl-indole from an α-halo-acetophenone and an excess of an aniline. The traditionally harsh reaction conditions (high temperatures) have limited its scope. While direct use of N-Boc anilines is not typical, modern variations employing milder conditions, such as microwave irradiation or alternative catalysts, could potentially leverage Boc-protected intermediates to control reactivity and improve yields, although this application is less common than in the Fischer synthesis.

Modern Palladium-Catalyzed Syntheses

The true power of the N-Boc group is fully realized in modern transition-metal-catalyzed reactions, particularly those involving palladium. N-Boc indoles are exceptional substrates for a multitude of these transformations.

-

Cross-Coupling Reactions: N-Boc protection facilitates the synthesis of key building blocks like N-Boc-indole-2-boronic acid. This stable intermediate can then participate in Suzuki coupling reactions to forge C-C bonds at the C2 position, a cornerstone of complex molecule construction.

-

C-H Activation and Functionalization: Palladium-catalyzed C-H activation has revolutionized organic synthesis. N-Boc indoles are highly compatible with these methods. The Boc group's electronic and steric influence can direct C-H functionalization to specific sites, and its stability under many catalytic cycles is a major advantage. This enables the direct introduction of aryl, alkyl, or other groups onto the indole core, bypassing traditional multi-step functionalization routes.

-

Wacker-Type Oxidations: The palladium-catalyzed Wacker-type oxidation of N-Boc indoles provides a direct route to valuable 3-oxyindoline structures, which are prevalent in many natural products and pharmaceutical agents.

Self-Validating Experimental Protocols

The following protocols are presented as self-validating systems. Expected outcomes and key characterization checkpoints are included to ensure methodological integrity.

Protocol 1: General Procedure for N-Boc Protection of Indole

-

Objective: To protect the indole nitrogen with a tert-butoxycarbonyl group.

-

Reagents: Indole (1.0 equiv), Di-tert-butyl dicarbonate ((Boc)₂O, 1.2 equiv), 4-(Dimethylamino)pyridine (DMAP, 0.1 equiv), Acetonitrile (MeCN) or Dichloromethane (DCM).

-

Procedure:

-

To a solution of indole in MeCN (approx. 0.2 M), add DMAP followed by (Boc)₂O at room temperature.

-

Stir the reaction mixture at room temperature. A large amount of gas (CO₂) may evolve.

-

Monitor the reaction by Thin Layer Chromatography (TLC) (e.g., using 10% Ethyl Acetate in Hexanes) until the starting indole is completely consumed (typically 1-3 hours).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with 1 M HCl (to remove DMAP), followed by saturated NaHCO₃ solution, and finally with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

-

Validation: The crude product is often pure enough for subsequent steps. Purity can be confirmed by ¹H NMR (disappearance of the broad N-H proton signal around δ 8.1 ppm and appearance of a singlet for the t-butyl group around δ 1.6 ppm) and Mass Spectrometry (MS) to confirm the expected molecular weight.

Protocol 2: General Procedure for Acidic Deprotection of N-Boc Indole

-

Objective: To remove the Boc protecting group under standard acidic conditions.

-

Reagents: N-Boc Indole (1.0 equiv), Trifluoroacetic acid (TFA, 10-20 equiv), Dichloromethane (DCM).

-

Procedure:

-